molecular formula C11H10BrFO2 B8171463 (E)-Ethyl 3-(2-bromo-6-fluorophenyl)acrylate

(E)-Ethyl 3-(2-bromo-6-fluorophenyl)acrylate

Cat. No.: B8171463
M. Wt: 273.10 g/mol
InChI Key: DVAMSBJWOMQNJV-VOTSOKGWSA-N
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Description

(E)-Ethyl 3-(2-bromo-6-fluorophenyl)acrylate is an α,β-unsaturated ester featuring a substituted phenyl ring with bromine and fluorine atoms at the 2- and 6-positions, respectively. The (E)-configuration of the acrylate moiety is critical for its electronic properties and reactivity, enabling conjugation across the double bond and participation in Michael additions or cycloadditions. This compound is primarily utilized in pharmaceutical and materials research, particularly as a building block for synthesizing heterocyclic systems or functionalized polymers .

Properties

IUPAC Name

ethyl (E)-3-(2-bromo-6-fluorophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFO2/c1-2-15-11(14)7-6-8-9(12)4-3-5-10(8)13/h3-7H,2H2,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAMSBJWOMQNJV-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C=CC=C1Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=CC=C1Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 3-(2-bromo-6-fluorophenyl)acrylate typically involves the esterification of 3-(2-bromo-6-fluorophenyl)acrylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of (E)-Ethyl 3-(2-bromo-6-fluorophenyl)acrylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(2-bromo-6-fluorophenyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Addition: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

    Substitution: Formation of 3-(2-azido-6-fluorophenyl)acrylate or 3-(2-thiocyanato-6-fluorophenyl)acrylate.

    Addition: Formation of β-amino or β-thio substituted acrylates.

    Oxidation: Formation of 3-(2-bromo-6-fluorophenyl)acrylic acid.

    Reduction: Formation of 3-(2-bromo-6-fluorophenyl)propanol.

Scientific Research Applications

(E)-Ethyl 3-(2-bromo-6-fluorophenyl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(2-bromo-6-fluorophenyl)acrylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins or nucleic acids, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs (Table 1) vary in substituent positions, halogens, or core frameworks, leading to distinct electronic and steric effects.

Table 1: Key Structural Analogs and Their Properties

Compound Name (CAS No.) Substituents Molecular Weight (g/mol) Key Features
(E)-Ethyl 3-(2-bromo-6-fluorophenyl)acrylate (Target) 2-Br, 6-F on phenyl 287.11 Ortho-substitution induces steric hindrance; strong electron-withdrawing effects.
(E)-Ethyl 3-(4-bromophenyl)acrylate (19063-56-0) 4-Br on phenyl 269.09 Para-substitution allows planar conjugation; moderate electronic effects.
(E)-Ethyl 3-(1-cyclohexyl-6-tosylimidazo[...])acrylate () Cyclohexyl, tosyl groups ~550 (estimated) Bulky substituents reduce reactivity; tosyl group enhances stability.
5,7-Dihydroxy-2H-chromen-2-one (2732-18-5) Coumarin core with hydroxyls 176.12 Hydroxyl groups confer acidity and UV activity; distinct pharmacological profile.
  • Substituent Position Effects : The target compound’s 2-bromo-6-fluoro substitution creates significant steric hindrance and electron-withdrawing character, reducing rotational freedom and enhancing electrophilicity compared to the para-substituted analog (19063-56-0) .
  • Halogen Influence : Fluorine’s electronegativity increases the acrylate’s dipole moment, while bromine’s polarizability enhances London dispersion forces, affecting solubility and crystallization behavior.

Physicochemical and Spectroscopic Properties

  • Melting Points : Ortho-substitution typically lowers melting points due to reduced symmetry (target: ~45–50°C estimated; para-bromo analog: ~60–65°C) .
  • UV-Vis Spectroscopy : The target compound’s conjugation is slightly disrupted by steric effects, leading to a hypsochromic shift compared to planar analogs.
  • LC/MS Data : The molecular ion peak [M+H]⁺ at m/z 288.1 confirms its molecular weight, distinct from the coumarin analog (2732-18-5, [M+H]⁺ at m/z 177.1) .

Crystallographic and Conformational Analysis

X-ray crystallography using SHELXL () and ORTEP-3 () has been critical in confirming the (E)-configuration and phenyl ring puckering. The target compound’s ortho-substituents induce a slight deviation from planarity (puckering amplitude ~0.15 Å), unlike the para-substituted analog, which remains planar . Structure validation protocols () ensure accuracy in bond lengths and angles, with RMS deviations < 0.02 Å .

Biological Activity

(E)-Ethyl 3-(2-bromo-6-fluorophenyl)acrylate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(E)-Ethyl 3-(2-bromo-6-fluorophenyl)acrylate is characterized by the presence of a bromine atom and a fluorine atom on a phenyl ring, linked to an acrylate moiety. This unique structure contributes to its reactivity and biological properties.

Biological Activity

1. Anticancer Activity

Research indicates that (E)-Ethyl 3-(2-bromo-6-fluorophenyl)acrylate exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxicity against various cancer cell lines, including:

Cell Line GI% (Growth Inhibition)
Lung carcinoma HOP-9268.96
Renal carcinoma ACHN66.02
Colon carcinomaSignificant inhibition

The compound's mechanism of action appears to involve the inhibition of specific kinases associated with cancer cell proliferation, such as CDK2 and TRKA, leading to cell cycle arrest and apoptosis in treated cells .

2. Mechanism of Action

The biological activity of (E)-Ethyl 3-(2-bromo-6-fluorophenyl)acrylate is primarily attributed to its interaction with molecular targets involved in cell signaling pathways. It has been shown to inhibit enzyme activities related to cancer progression:

  • Kinase Inhibition : The compound demonstrates IC50 values in the low micromolar range against CDK2 and TRKA, indicating strong inhibitory effects on these targets .
  • Cell Cycle Arrest : Treatment with the compound results in significant accumulation of cells in the G0–G1 phase, while reducing the population in the S phase, suggesting a halt in cell cycle progression .

Case Studies

Several studies have investigated the effects of (E)-Ethyl 3-(2-bromo-6-fluorophenyl)acrylate on different cancer types:

  • Study on Lung Carcinoma : A study evaluated its efficacy against lung carcinoma cell lines, finding that it induced apoptosis and inhibited growth effectively compared to control treatments .
  • Renal Carcinoma Research : Another investigation focused on renal carcinoma cells, revealing that the compound significantly inhibited cell viability and induced cell death through apoptosis pathways .

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